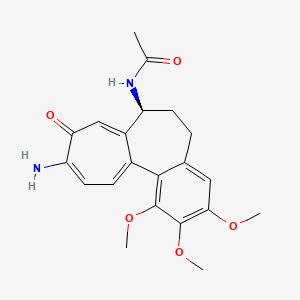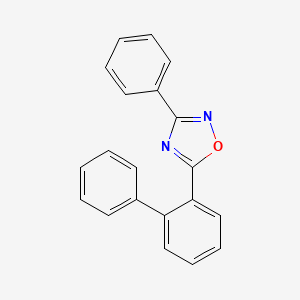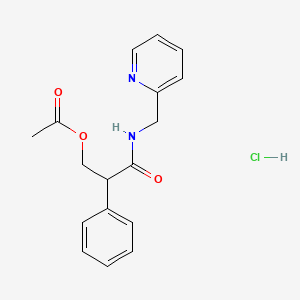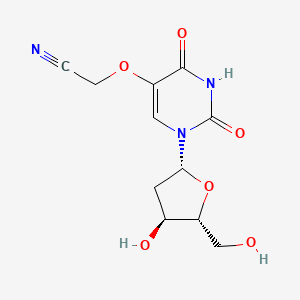![molecular formula C10H13ClFN5O4S B1222126 Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso- CAS No. 81068-96-4](/img/structure/B1222126.png)
Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso-” is a complex organic compound that belongs to the class of urea derivatives. Compounds of this nature often exhibit significant biological activity and are of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex urea derivatives typically involves multiple steps, including the introduction of functional groups and the formation of the urea linkage. Common synthetic routes may involve:
Nitration and Reduction: Introducing nitroso groups through nitration followed by reduction.
Alkylation: Introducing alkyl groups through alkylation reactions.
Cyclization: Forming the pyrimidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can modify the nitroso group.
Substitution: Halogen atoms like chlorine can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines.
Scientific Research Applications
Chemistry
Catalysis: Used as catalysts or intermediates in organic synthesis.
Material Science:
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Biological Probes: Used in studying biological pathways.
Medicine
Drug Development: Potential candidates for anticancer or antiviral drugs.
Diagnostics: Used in diagnostic assays.
Industry
Agriculture: Potential use in the development of pesticides or herbicides.
Polymer Industry: Used in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Urea Derivatives: Such as thiourea or methylurea.
Pyrimidine Derivatives: Such as fluorouracil or cytosine.
Nitroso Compounds: Such as nitrosourea or nitrosoguanidine.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler analogs. The presence of the fluoro, chloroethyl, and nitroso groups, along with the pyrimidine ring, makes it a versatile compound for various applications.
Properties
CAS No. |
81068-96-4 |
|---|---|
Molecular Formula |
C10H13ClFN5O4S |
Molecular Weight |
353.76 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-methylsulfanylethyl]-1-nitrosourea |
InChI |
InChI=1S/C10H13ClFN5O4S/c1-22-7(4-13-9(19)17(15-21)3-2-11)16-5-6(12)8(18)14-10(16)20/h5,7H,2-4H2,1H3,(H,13,19)(H,14,18,20) |
InChI Key |
PDHDKLAKLKCEPQ-UHFFFAOYSA-N |
SMILES |
CSC(CNC(=O)N(CCCl)N=O)N1C=C(C(=O)NC1=O)F |
Canonical SMILES |
CSC(CNC(=O)N(CCCl)N=O)N1C=C(C(=O)NC1=O)F |
Key on ui other cas no. |
81068-96-4 |
Synonyms |
B 3839 B-3839 Urea, N-(2-chloroethyl)-N'-(2-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-(methylthio)ethyl)-N-nitroso- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Spiro[furan-2(3H),1'(4'H)-naphthalene]-5-acetic acid, 4,4'a,5,5',6',7',8',8'a-octahydro-2',5,5',5',8'a-pentamethyl-, [1'R-[1'alpha(S*),4'aalpha,8'abeta]]-](/img/structure/B1222062.png)


